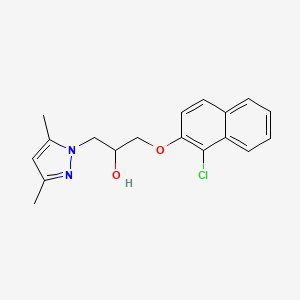

1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Description

This compound is a naphthyloxy-propanol derivative featuring a 1-chloronaphthalene moiety linked via an ether bridge to a propan-2-ol backbone, which is further substituted with a 3,5-dimethylpyrazole group. The pyrazole ring, with its 3,5-dimethyl substituents, contributes to electron-donating effects and conformational stability. The propan-2-ol linker introduces polarity and hydrogen-bonding capacity, critical for solubility and intermolecular interactions .

Properties

IUPAC Name |

1-(1-chloronaphthalen-2-yl)oxy-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-12-9-13(2)21(20-12)10-15(22)11-23-17-8-7-14-5-3-4-6-16(14)18(17)19/h3-9,15,22H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGBFCYAWKEJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Compound A : 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

- Key Differences : Lacks the naphthyloxy group; the pyrazole is substituted with a 4-chloro group instead of 3,5-dimethyl.

- Implications : Reduced aromatic π-system and altered electronic properties may decrease binding affinity to hydrophobic targets compared to the target compound .

Compound B : (E)-2-((2-(2,2-Diphenylbenzo[d][1,3]dioxol-5-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylate

- Key Differences : Replaces the naphthalene with a chromone-dioxole system; incorporates an acrylate ester instead of propan-2-ol.

Naphthyloxy-Propanol Derivatives

Compound C: 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride (Nadolol Impurity F)

- Key Differences: Substitutes the pyrazole with a tert-butylamino group; lacks chlorine on the naphthalene.

- Implications: The tertiary amine enhances basicity, making it more suitable as a β-blocker intermediate.

Compound D : 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde

- Key Differences : Features a benzaldehyde core with fluorobenzyl ethers instead of a naphthalene-pyrazole system.

- Implications : The aldehyde group enables Schiff base formation, useful in coordination chemistry, while fluorinated benzyl groups enhance metabolic stability .

Comparative Data Table

Research Findings and Functional Insights

- Electronic Properties: Density-functional theory (DFT) studies using B3LYP functionals (as in ) predict that the chlorine atom on the naphthalene ring increases electron-withdrawing effects, stabilizing the molecule’s LUMO. This contrasts with Compound C, where the tert-butylamino group raises the HOMO energy, enhancing nucleophilicity .

- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution between 1-chloro-2-naphthol and a pyrazole-substituted epoxide, similar to methods used for Compound D . Yields are comparable to those of fluorobenzyl ethers (~72%), suggesting moderate efficiency .

- The 3,5-dimethylpyrazole group in the target compound may improve metabolic stability over simpler pyrazoles .

Computational and Analytical Tools

- For example, the naphthalene ring’s chlorine atom creates a localized positive ESP, unlike the diffuse charge in Compound C’s tert-butyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.